

# Physical and chemical properties of Rabdoternin F

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## Compound of Interest

Compound Name: Rabdoternin F

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An In-depth Technical Guide on the Physical and Chemical Properties of Ranitidine

It is highly probable that "**Rabdoternin F**" is a typographical error, and the intended subject of this guide is Ranitidine. All subsequent information pertains to Ranitidine.

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Ranitidine, a potent histamine H2-receptor antagonist. The information is tailored for researchers, scientists, and drug development professionals, presenting key data in a structured format with detailed experimental context.

## Physicochemical Properties

Ranitidine is a synthetic compound belonging to the aminoalkyl furan class of chemicals. It is widely recognized for its application in managing conditions related to excessive gastric acid secretion.

## General and Physical Properties

The fundamental physical and chemical characteristics of Ranitidine are summarized in the table below, providing a concise reference for its identification and handling.

Property	Value	Reference
Molecular Formula	C13H22N4O3S	[1][2]
Molecular Weight	314.41 g/mol	[1]
CAS Number	66357-35-5	[1][2]
Appearance	Solid	[2]
Melting Point	134 °C	[2]
Solubility	Soluble in water.	[2]
logP	0.2	[2]
pKa (Strongest Basic)	8.31	[3]

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and quality control of Ranitidine. The following table outlines its key spectral features.

Spectroscopic Technique	Key Data
<sup>1</sup> H NMR	Spectra available, with characteristic shifts for the furan ring, ethylthio chain, and methyl groups.[4]
<sup>13</sup> C NMR	Spectral data available for the carbon skeleton.
Infrared (IR) Spectroscopy	Used to identify polymorphic forms (Form I and Form II).[5]
UV-Visible Spectroscopy	Utilized in quantitative analysis.
Mass Spectrometry	LC-MS methods have been developed for its detection and quantification.[1]

Experimental Protocol: Quantitative Analysis of Polymorphic Mixtures by Raman Spectroscopy

A sensitive method for the quantitative analysis of polymorphic impurities of Ranitidine in commercial tablets has been developed using Raman spectroscopy coupled with principal components analysis (PCA).[5]

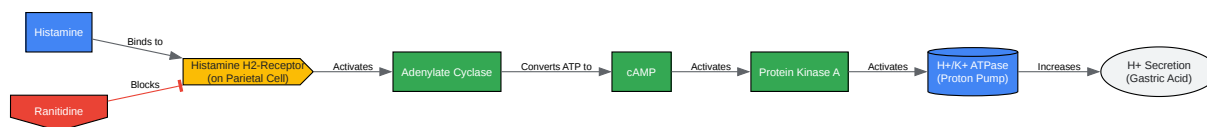
- Instrumentation: Raman spectrometer.
- Method:
  - Acquire Raman spectra of binary mixtures of Form I and Form II polymorphs, as well as mixtures with powdered tablets.
  - Measure absorption in seven distinct spectral regions.
  - Apply Principal Components Analysis (PCA) to the spectral data. Over 97% of the spectral variation can be accounted for by three principal components.
  - Generate quantitative calibration models using multiple linear regression.
- Results: This method achieves a detection limit and quantitation limit for either polymorph in mixtures of 0.6% and 1.8%, respectively, demonstrating high sensitivity for quality control.[5]

## Biological Activity and Mechanism of Action

Ranitidine is a competitive and reversible inhibitor of histamine at the H<sub>2</sub>-receptors located on the gastric parietal cells.[1][6] This action leads to a reduction in both basal and stimulated gastric acid secretion.

## Signaling Pathway

The mechanism of action of Ranitidine involves the blockade of the histamine-mediated signaling pathway that stimulates gastric acid secretion. The following diagram illustrates this pathway.



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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)